4-Fluoro-2-phenoxybenzaldehyde
Description
Significance of Aryl Aldehyde Derivatives in Contemporary Organic Chemistry Research
Aryl aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring, are of paramount importance in modern organic chemistry. fiveable.mencert.nic.in They serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules. fiveable.me Their utility extends to the creation of pharmaceuticals, dyes, polymers, and even fragrances. fiveable.me The reactivity of the aldehyde group, coupled with the stability and modifiability of the aromatic ring, allows for a diverse range of chemical transformations. fiveable.me
The carbonyl group in aryl aldehydes is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. ncert.nic.injackwestin.com This reactivity is central to many carbon-carbon bond-forming reactions. jackwestin.com Furthermore, the aromatic ring can be substituted with various functional groups, which can influence the compound's electronic properties, reactivity, and ultimately, the characteristics of the final products. fiveable.me The ability to be easily oxidized to carboxylic acids further expands their synthetic utility. jackwestin.com
Overview of Fluorinated Phenoxy-Substituted Benzaldehydes in Scholarly Investigations
Within the broader class of aryl aldehydes, fluorinated phenoxy-substituted benzaldehydes represent a specialized area of research. The introduction of fluorine atoms and phenoxy groups into the benzaldehyde (B42025) structure imparts unique chemical and physical properties. numberanalytics.com Fluorine, being the most electronegative element, can significantly alter the electronic environment of the aromatic ring, influencing its reactivity and the properties of its derivatives. numberanalytics.com This can lead to enhanced biological activity, making these compounds of interest in medicinal chemistry and agrochemical research.
Structural Features and Nomenclature Considerations within Fluorinated Aromatic Aldehydes
The structure of 4-Fluoro-2-phenoxybenzaldehyde is defined by a benzene (B151609) ring substituted with an aldehyde group (-CHO), a fluorine atom at the fourth position, and a phenoxy group (-O-C6H5) at the second position, relative to the aldehyde group.
Key Structural Features:
Aldehyde Group (-CHO): This functional group is the primary site of reactivity for nucleophilic addition reactions. ncert.nic.injackwestin.com
Phenoxy Group (-O-C6H5): Situated at the C2 position, this bulky group can exert steric hindrance and also influence the electronic properties of the ring through resonance and inductive effects.
The systematic IUPAC name for this compound is This compound . According to IUPAC nomenclature rules for aldehydes, the aldehyde group is assigned the highest priority and the carbon of the -CHO group is designated as C1 of the benzene ring. libretexts.orglibretexts.org The substituents are then numbered and named alphabetically. If the aldehyde group is attached to a ring, the suffix "-carbaldehyde" can also be used. libretexts.orglibretexts.org
Research Gaps and Future Directions for this compound
While the broader classes of aryl aldehydes and fluorinated compounds are well-studied, specific research on this compound appears to be more limited. Much of the available information identifies it as a known chemical entity and a metabolite of other compounds. epa.gov
Identified Research Gaps:
Detailed Synthetic Methodologies: While general methods for the synthesis of similar compounds exist, such as the reaction of a fluorobenzaldehyde with a phenol (B47542), specific, optimized synthetic routes for this compound with high yields and purity are not extensively documented in publicly available literature.
Comprehensive Reactivity Studies: A thorough investigation of the reactivity of this compound in various organic reactions would be beneficial. This includes exploring its behavior in condensation reactions, oxidations, reductions, and nucleophilic substitutions to fully understand its potential as a synthetic intermediate.
Exploration of Biological Activity: Although related fluorinated benzaldehydes have shown biological promise, dedicated studies on the specific pharmacological or biological effects of this compound are scarce. Investigating its potential antimicrobial, antifungal, or other therapeutic properties could be a fruitful area of research.
Materials Science Applications: The unique combination of fluorine and a phenoxy group might impart interesting properties for materials science, such as in the development of polymers or liquid crystals. Research into these potential applications is currently lacking.
Future Research Directions:
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRKBHLUAPLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650402 | |
| Record name | 4-Fluoro-2-phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-45-0 | |
| Record name | 4-Fluoro-2-phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 2 Phenoxybenzaldehyde Derivatives
Reactions Involving the Aldehyde Functional Group
The aldehyde functional group in 4-fluoro-2-phenoxybenzaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is characterized by nucleophilic addition reactions, as well as oxidation and reduction pathways.
The condensation reaction of this compound with primary amines results in the formation of Schiff bases, also known as azomethines or imines. scholarsresearchlibrary.com These compounds, characterized by a carbon-nitrogen double bond, are synthesized by refluxing equimolar amounts of the aldehyde and a substituted aromatic amine in ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst. scholarsresearchlibrary.com The reaction mixture is typically heated for several hours, and upon completion, the product is isolated by pouring the solution into ice water, followed by filtration and purification. scholarsresearchlibrary.com
The general reaction is as follows: this compound + R-NH₂ → (E)-N-(4-Fluoro-2-phenoxybenzylidene)-R + H₂O
The formation of these Schiff bases is confirmed through various analytical techniques, including Infrared (IR) spectroscopy, which shows a characteristic C=N stretching frequency, and Nuclear Magnetic Resonance (NMR) spectroscopy. scholarsresearchlibrary.com
Table 1: Synthesis of Schiff Bases from this compound and Substituted Amines
| Substituted Amine (R-NH₂) | Solvent | Catalyst | Reaction Time (hours) |
|---|---|---|---|
| Substituted benzenamines | Ethanol | Glacial Acetic Acid | 5-6 |
| Various primary amines | Ethanol | - | 4-6 |
This table summarizes the general conditions for the synthesis of Schiff bases from this compound.
Aldehyde condensation reactions, such as the formation of Schiff bases and chalcones, proceed through a nucleophilic addition mechanism. In a base-catalyzed aldol (B89426) condensation, a base abstracts an alpha-hydrogen from a ketone to form a resonance-stabilized enolate ion. pw.live This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. pw.live The resulting alkoxide ion is then protonated, often by water, to form a β-hydroxy ketone. srmist.edu.inbyjus.com Subsequent dehydration (elimination of a water molecule) yields a conjugated enone. srmist.edu.in
In the context of Schiff base formation, the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine. scholarsresearchlibrary.com
For Knoevenagel condensation, a variation of the aldol condensation, an active hydrogen compound adds to a carbonyl group, followed by dehydration. srmist.edu.in The reaction can be catalyzed by bases like piperidine. srmist.edu.in
Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, are synthesized through the Claisen-Schmidt condensation, a type of aldol condensation, between this compound and a substituted acetophenone. core.ac.ukjst.go.jp The reaction is typically carried out in ethanol with an aqueous solution of a base like sodium hydroxide (B78521). core.ac.uk The mixture is stirred at room temperature, often overnight, until the chalcone (B49325) product crystallizes. core.ac.uk The solid product is then separated by filtration and purified. core.ac.uk
A study detailed the synthesis of novel chalcones by reacting 4-fluoro-3-phenoxy benzaldehyde (B42025) with various substituted ketones, highlighting its utility as a building block for new compounds. core.ac.ukchristuniversity.in
Table 2: Example of Chalcone Synthesis
| Aldehyde | Ketone | Base | Solvent | Reaction Condition |
|---|---|---|---|---|
| 4-fluoro-3-phenoxy benzaldehyde | Substituted acetophenone | 30% aq. NaOH | Ethanol | Stirred at room temperature |
This table illustrates the typical reactants and conditions for the synthesis of chalcones from this compound.
The aldehyde group of this compound can be selectively oxidized to form the corresponding carboxylic acid, 4-fluoro-2-phenoxybenzoic acid. This transformation is a common reaction for aldehydes. One method for this oxidation involves the use of potassium permanganate (B83412) (KMnO₄).
In the metabolism of certain compounds containing the 4-fluoro-3-phenoxybenzyl moiety, such as the insecticide cyfluthrin (B156107), the aldehyde is an intermediate that is further oxidized to 4-fluoro-3-phenoxybenzoic acid. nih.gov This metabolic process also occurs with flumethrin, where 4-fluoro-3-phenoxybenzaldehyde (B1330021) is an unstable intermediate that is oxidized to 4-fluoro-3-phenoxybenzoic acid. fao.orgfao.org
Oxidation and Reduction Pathways
Chemoselective Reduction to Corresponding Alcohols (e.g., 4-fluoro-3-phenoxybenzyl alcohol)
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains multiple functional groups, achieving a chemoselective reduction of the aldehyde group is crucial. This means that the reducing agent should ideally only react with the aldehyde, leaving the fluoro and phenoxy groups, as well as the aromatic rings, intact.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Both reagents are sources of hydride ions (H⁻) that act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial nucleophilic addition results in the formation of an alkoxide intermediate, which is then protonated during the workup step (often with the addition of mild acid or water) to yield the primary alcohol. libretexts.org
While both NaBH₄ and LiAlH₄ are effective, LiAlH₄ is a significantly more powerful reducing agent. libretexts.org In the case of reducing 4-fluoro-3-phenoxybenzaldehyde to 4-fluoro-3-phenoxybenzyl alcohol, a documented procedure utilizes lithium aluminum hydride in diethyl ether. prepchem.com The reaction involves the dropwise addition of a solution of the aldehyde to a slurry of LiAlH₄, followed by a period of reflux. prepchem.com The subsequent workup with water and sodium hydroxide solution yields the desired 4-fluoro-3-phenoxybenzyl alcohol. prepchem.com
Sodium borohydride is generally considered a milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.comacs.org It is capable of reducing aldehydes and ketones but typically does not react with esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comacs.org This selectivity makes it a valuable tool when other reducible functional groups are present in the molecule. The choice between these reducing agents often depends on the specific substrate and the desired reactivity.
The table below summarizes the key aspects of the chemoselective reduction of this compound.
| Feature | Description |
| Reaction | Reduction of an aldehyde to a primary alcohol. |
| Substrate | This compound |
| Product | 4-Fluoro-2-phenoxybenzyl alcohol |
| Common Reducing Agents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) masterorganicchemistry.comlibretexts.org |
| Mechanism | 1. Nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. 2. Formation of an alkoxide intermediate. 3. Protonation of the alkoxide to yield the alcohol. libretexts.org |
| Example Procedure | Dropwise addition of 4-fluoro-3-phenoxybenzaldehyde solution to a slurry of LiAlH₄ in diethyl ether, followed by reflux and workup. prepchem.com |
Reactions Involving the Aromatic Ring System
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto an aromatic ring. masterorganicchemistry.comnumberanalytics.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.orguomustansiriyah.edu.iq In the case of this compound, we have three substituents to consider: a fluorine atom, a phenoxy group, and a benzaldehyde group. These groups exert both inductive and resonance effects, which either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. libretexts.orgleah4sci.com
Fluorine: Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). wikipedia.orgmasterorganicchemistry.com However, they are also capable of donating electron density through resonance (+M effect) via their lone pairs. wikipedia.org This dual nature makes them ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. leah4sci.compressbooks.pub In fluorobenzene, the reactivity is often comparable to benzene (B151609) itself, with a strong preference for para substitution. masterorganicchemistry.comwikipedia.org
Phenoxy Group: The oxygen atom in the phenoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This +M effect is a strong activating and ortho-, para-directing influence. libretexts.org
Benzaldehyde Group (Formyl Group): The carbonyl group of the aldehyde is strongly electron-withdrawing due to both induction and resonance. This makes it a deactivating group and a meta-director. wikipedia.orgleah4sci.com
The following table summarizes the directing effects of the substituents on this compound.
| Substituent | Effect on Reactivity | Directing Effect |
| Fluorine | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para leah4sci.compressbooks.pub |
| Phenoxy | Activating (Resonance) | Ortho, Para libretexts.org |
| Benzaldehyde | Deactivating (Inductive & Resonance) | Meta wikipedia.orgleah4sci.com |
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that allows for the replacement of a leaving group on an aromatic ring by a nucleophile. lumenlearning.com This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, typically located ortho and/or para to the leaving group. lumenlearning.com The fluorine atom in this compound can potentially act as a leaving group in an SNAr reaction.
The mechanism of SNAr generally proceeds through a two-step addition-elimination process. core.ac.ukimperial.ac.uk First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.comcore.ac.uk The presence of electron-withdrawing groups on the ring is crucial for stabilizing this negatively charged intermediate. lumenlearning.com In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. core.ac.uk
Fluorine is an excellent leaving group for SNAr reactions, partly due to its high electronegativity which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. core.ac.uk The synthesis of phenoxybenzaldehydes often involves the SNAr reaction between a fluorobenzaldehyde and a phenol (B47542) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO. walisongo.ac.idscholaris.ca This type of reaction highlights the feasibility of displacing the fluorine atom in a molecule like this compound with a suitable nucleophile. The success of such a reaction would be influenced by the electron-withdrawing nature of the other substituents on the ring.
The table below outlines the key features of SNAr reactions on fluorinated aromatic rings.
| Feature | Description |
| Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Substrate Feature | Aromatic ring with a fluorine leaving group and activating electron-withdrawing groups. |
| Mechanism | 1. Nucleophilic attack on the carbon bearing the fluorine. 2. Formation of a resonance-stabilized Meisenheimer complex. 3. Elimination of the fluoride (B91410) ion to restore aromaticity. core.ac.ukimperial.ac.uk |
| Role of Fluorine | Acts as a good leaving group due to its high electronegativity. core.ac.uk |
| Activating Groups | Electron-withdrawing groups (e.g., nitro, carbonyl) ortho and/or para to the leaving group stabilize the intermediate. lumenlearning.com |
| Typical Conditions | A nucleophile, a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMSO). walisongo.ac.idscholaris.ca |
Derivatization Chemistry and Functionalization Strategies
Synthesis of Imines and Schiff Bases from 4-Fluoro-2-phenoxybenzaldehyde Analogs
The condensation of the aldehyde group with primary amines is a fundamental transformation that yields imines, commonly known as Schiff bases. This reaction is a cornerstone in the generation of diverse molecular libraries. While specific studies on this compound are not extensively documented in the reviewed literature, the chemistry of its isomer, 4-fluoro-3-phenoxybenzaldehyde (B1330021), provides a clear and representative model for these transformations. ijcrcps.comscholarsresearchlibrary.com
The synthesis of Schiff bases is typically achieved through the condensation of an aldehyde with a primary amine. scholarsresearchlibrary.com For phenoxy-substituted fluorobenzaldehydes, this reaction is generally carried out by refluxing equimolar amounts of the aldehyde and a selected substituted aromatic amine in an ethanol (B145695) solvent. ijcrcps.com The addition of a few drops of glacial acetic acid often serves to catalyze the reaction. ijcrcps.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the cooled reaction mixture into ice water, followed by filtration and recrystallization from ethanol. ijcrcps.com
This methodology has been successfully applied to the isomer 4-fluoro-3-phenoxybenzaldehyde to create a library of Schiff bases using a variety of substituted anilines, including those with chloro, bromo, methoxy (B1213986), and nitro groups at different positions on the aromatic ring. ijcrcps.comscholarsresearchlibrary.com This demonstrates the robustness of the reaction for generating a wide array of derivatives from the 4-fluoro-phenoxybenzaldehyde core.
The structural confirmation of synthesized Schiff bases relies heavily on spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijcrcps.comscholarsresearchlibrary.com For the Schiff bases derived from the isomeric 4-fluoro-3-phenoxybenzaldehyde, characteristic spectral data have been well-documented.
The IR spectra are particularly informative for confirming the formation of the imine bond (C=N). A characteristic stretching vibration for the C=N group is typically observed in the range of 1589–1599 cm⁻¹.
¹H and ¹³C NMR spectroscopy provide detailed structural information. In ¹H NMR spectra, the proton of the azomethine group (CH=N) gives a characteristic singlet signal in the region of δ 8.3–9.9 ppm. In ¹³C NMR, the carbon of the azomethine group (C=N) shows a resonance typically between δ 156-161 ppm. ijcrcps.comscholarsresearchlibrary.com
The table below summarizes the characteristic spectroscopic data for a selection of Schiff bases synthesized from the related isomer, 4-fluoro-3-phenoxybenzaldehyde, and various substituted anilines. This data is representative of the values expected for analogous derivatives of this compound.
| Amine Substituent | IR (C=N stretch, cm⁻¹) | ¹H NMR (CH=N, δ ppm) | ¹³C NMR (C=N, δ ppm) | Reference |
| 4-Chloro | 1589.34 | 8.353 | 159.22 | scholarsresearchlibrary.com |
| 4-Bromo | 1589.34 | 8.296 | 159.21 | scholarsresearchlibrary.com |
| 4-Methoxy | 1589.34 | 8.398 | 158.51 | scholarsresearchlibrary.com |
| 3-Nitro | 1591.27 | 8.398 | 160.56 | scholarsresearchlibrary.com |
| 4-Nitro | 1589.34 | 9.892 | 159.2 | scholarsresearchlibrary.com |
Table 1: Spectroscopic data for Schiff bases derived from 4-fluoro-3-phenoxybenzaldehyde.
Exploration of Substituted Aromatic Amines for Diverse Schiff Base Libraries.
Formation of Nitrogen-Containing Heterocycles
The aldehyde functionality of this compound is a key starting point for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Benzimidazole (B57391) derivatives are an important class of heterocyclic compounds. rasayanjournal.co.in A common and effective method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. rasayanjournal.co.in In this reaction, this compound can serve as the aldehyde component. The general procedure involves reacting the aldehyde with o-phenylenediamine in a suitable solvent, often under catalysis by an acid. rasayanjournal.co.in Alum has been reported as an efficient and reusable catalyst for this type of condensation, which can be performed by heating the reactants in ethanol. rasayanjournal.co.in Research on the related 4-phenoxybenzaldehyde (B127426) has shown it to be a valuable precursor for creating benzimidazole derivatives. This established methodology suggests a straightforward pathway to synthesize 2-(4-fluoro-2-phenoxyphenyl)-1H-benzimidazole and its substituted analogs.
Pyrazolopyridines are another significant class of fused heterocyclic compounds. nih.gov Their synthesis often involves a multi-component reaction. While direct synthesis from this compound is not explicitly detailed in the available literature, related chemistry provides a strong basis for its potential use. For instance, the parent compound, 4-fluorobenzaldehyde (B137897), is a known precursor in the preparation of the pyrazolopyridine derivative UR-13756, which acts as a p38 MAP kinase inhibitor. chemicalbook.comsigmaaldrich.com A general synthesis for pyrazolopyridines involves the one-pot reaction of an aldehyde, ethyl cyanoacetate, hydrazine (B178648) hydrate, and malononitrile, often facilitated by an efficient catalyst. nih.govrsc.org The aldehyde component, in this case, could be this compound, leading to a pyrazolopyridine core bearing the 4-fluoro-2-phenoxyphenyl substituent.
Benzimidazole Derivative Synthesis.
Carbon-Carbon Coupling Reactions for Fragment Extension
To expand the molecular framework of this compound, carbon-carbon coupling reactions are indispensable tools in synthetic organic chemistry. catalysis.blogchiba-u.jp These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new C-C bonds, enabling fragment extension and the synthesis of more complex molecules. chiba-u.jp
Given the structure of this compound, which contains an aryl-fluorine bond, it can potentially act as an electrophilic partner in cross-coupling reactions, although the C-F bond is generally less reactive than C-Br or C-I bonds. More commonly, the aldehyde group can be transformed into a more reactive functional group for coupling. For example, conversion to an aryl triflate or halide would make the molecule amenable to a variety of powerful cross-coupling reactions.
Key C-C coupling strategies that could be employed for fragment extension include:
Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. catalysis.blog
Heck Reaction: This method couples an alkene with an aryl halide. catalysis.blog
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. catalysis.blog
While specific examples utilizing this compound as a substrate were not found, the principles of these reactions are broadly applicable. For instance, related diaryl ethers have been synthesized via copper-catalyzed C-O coupling reactions, and bis-aldehyde monomers have been prepared by coupling 4-fluorobenzaldehyde with various hydroxybenzaldehydes, showcasing the utility of coupling strategies in building larger molecules from these types of precursors. mdpi.comsioc-journal.cn These established methods provide a clear roadmap for the strategic extension of the this compound fragment.
Based on a comprehensive review of available scientific literature, there is currently no specific research data or published studies detailing the utility of This compound in the context of Dynamic Constitutional Combinatorial Libraries (DCLs) for chemical synthesis.
Dynamic combinatorial chemistry is a powerful strategy that utilizes reversible reactions to generate libraries of compounds that can adapt their constitution in response to a template. Aldehydes are frequently used as building blocks in these systems, typically forming reversible imine or acylhydrazone linkages.
While research exists on the application of other structurally related benzaldehyde (B42025) derivatives in DCLs, such as its isomer 4-fluoro-3-phenoxybenzaldehyde, specific findings regarding the role or behavior of the 4-fluoro-2-phenoxy isomer in these adaptive chemical systems have not been reported in the accessible literature. Therefore, a detailed analysis of its derivatization chemistry and functionalization strategies within this specific application cannot be provided at this time.
Spectroscopic and Structural Elucidation Techniques for 4 Fluoro 2 Phenoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis and Aldehyde Proton Resonance (~10 ppm)
¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons in a molecule. For 4-fluoro-2-phenoxybenzaldehyde, the aldehyde proton (CHO) characteristically appears as a singlet or a doublet in the downfield region of the spectrum, typically around δ 10.33 ppm. rsc.org This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
The aromatic protons of the two rings exhibit complex splitting patterns in the range of δ 6.8 to δ 7.5 ppm due to spin-spin coupling with each other and with the fluorine atom. rsc.org For instance, in a study of 5-fluoro-2-phenoxybenzaldehyde (B13984382), a related isomer, the proton at the position ortho to the aldehyde group (H-6) showed a doublet of doublets, indicating coupling to both a neighboring proton and the fluorine atom. rsc.org The protons of the phenoxy group typically appear as a multiplet between δ 6.9 and δ 7.3 ppm. rsc.org The precise chemical shifts and coupling constants (J values) are critical for assigning each proton to its specific position on the aromatic rings.
In derivatives, such as Schiff bases formed from 4-fluoro-3-phenoxybenzaldehyde (B1330021), the imine proton (CH=N) also gives a characteristic signal, which can be found in the range of δ 8.3 to δ 9.9 ppm, confirming the condensation reaction. ijcrcps.com
Interactive Data Table: ¹H NMR Chemical Shifts for this compound and a Related Isomer
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
| 5-Fluoro-2-phenoxybenzaldehyde | CHO | 10.33 | d | 3.2 | rsc.org |
| Aromatic H | 7.50 | dd | 8.2, 3.2 | rsc.org | |
| Aromatic H | 7.31–7.27 | m | rsc.org | ||
| Aromatic H | 7.17–7.11 | m | rsc.org | ||
| Aromatic H | 7.08 | t | 7.4 | rsc.org | |
| Aromatic H | 6.95–6.93 | m | rsc.org | ||
| Aromatic H | 6.83 | dd | 9.2, 4.2 | rsc.org | |
| 4-Fluoro-3-phenoxybenzaldehyde | CHO | 9.95 | s | ||
| Aromatic H | 7.85 | d | 8.4 | ||
| Phenoxy H | 7.45–7.30 | m | |||
| Aromatic H | 7.15 | d | 8.0 | ||
| Aromatic H | 6.95 | dd | 8.4, 2.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation and Aldehyde Carbon Resonance
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In this compound and its isomers, the aldehyde carbon (C=O) exhibits a characteristic resonance in the highly deshielded region of the spectrum, typically between δ 188 and δ 192 ppm. rsc.org For example, the aldehyde carbon of 5-fluoro-2-phenoxybenzaldehyde is observed at δ 188.2 ppm, showing a small coupling with the fluorine atom (d, J = 1.6 Hz). rsc.org
The carbon atoms of the aromatic rings appear in the range of approximately δ 114 to δ 163 ppm. The carbon directly bonded to the fluorine atom shows a large one-bond coupling constant (¹JC-F), which is a definitive feature in the spectrum. For instance, in 5-fluoro-2-phenoxybenzaldehyde, the fluorine-bearing carbon (C-5) resonates at δ 158.5 ppm with a large coupling constant of J = 244.9 Hz. rsc.org The other aromatic carbons also show smaller couplings to the fluorine atom (²JC-F, ³JC-F), which aids in their assignment. The carbon atoms of the phenoxy group typically resonate between δ 118 and δ 157 ppm. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for an Isomer of this compound
| Compound | Carbon | Chemical Shift (δ ppm) | Coupling Constant (J Hz) | Reference |
| 5-Fluoro-2-phenoxybenzaldehyde | C=O | 188.2 | d, J = 1.6 | rsc.org |
| C-F | 158.5 | d, J = 244.9 | rsc.org | |
| C-O (phenoxy) | 156.9 | rsc.org | ||
| C-O (benzaldehyde) | 155.8 | d, J = 2.3 | rsc.org | |
| Aromatic C | 130.2 | rsc.org | ||
| Aromatic C | 128.1 | d, J = 6.3 | rsc.org | |
| Aromatic C | 124.3 | rsc.org | ||
| Aromatic C | 122.8 | d, J = 24.2 | rsc.org | |
| Aromatic C | 120.9 | d, J = 7.5 | rsc.org | |
| Aromatic C | 118.8 | rsc.org | ||
| Aromatic C | 114.0 | d, J = 23.7 | rsc.org |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing and Chemical Shift Analysis
¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound and its derivatives is influenced by its position on the aromatic ring and the nature of the surrounding substituents. For aromatic fluorine compounds, the chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu In a derivative of 4-fluoro-3-phenoxybenzaldehyde, the ¹⁹F NMR signal was observed at δ -114.66 ppm. rsc.org The sign and reference standard can vary, so it is crucial to note the experimental conditions. colorado.edu The coupling of the fluorine atom with nearby protons (³J H-F and ⁴J H-F) provides valuable information for confirming the substitution pattern on the fluorinated ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is essential for tracing the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the signals of protons directly attached to carbon atoms. sdsu.eduscientificservices.eu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons.
Solid-State NMR Applications for Structural Confirmation
While solution-state NMR is more common for molecules of this size, solid-state NMR (ssNMR) can provide valuable information about the structure and conformation of this compound in the solid phase. mdpi.com This is particularly relevant for studying polymorphism (the existence of different crystal forms) and for understanding intermolecular interactions in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on molecular packing and dynamics. nih.govusask.ca Although specific ssNMR studies on this compound are not widely reported, the methodology is well-established for the structural analysis of solid organic compounds.
Saturation Transfer Difference (STD) NMR for Ligand-Protein Binding Information
Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of small molecules (ligands) to large protein receptors. d-nb.infonih.gov While there are no specific STD NMR studies published for this compound itself, its derivatives have been explored as ligands. For example, 4-fluoro-3-phenoxybenzaldehyde has been used in the design of ligands for dynamic combinatorial chemistry studies targeting protein binding sites. acs.org
The STD NMR experiment works by irradiating the protein at a frequency where only the protein's protons absorb energy. This saturation is then transferred to any bound ligand through spin diffusion. researchgate.netnih.gov When the ligand dissociates, it "remembers" this saturation, leading to a decrease in the intensity of its NMR signals. By comparing the spectrum with and without protein saturation, a difference spectrum is obtained which only shows the signals of the protons that were in close contact with the protein. The relative intensities of the signals in the STD spectrum provide an "epitope map," revealing which parts of the ligand are most crucial for binding. researchgate.netrsc.org
Adiabatic Fast Passage Nuclear Overhauser Effect Spectroscopy (AFP-NOESY) for Ligand Binding Mode Elucidation
In the field of fragment-based lead discovery (FBLD), understanding how a ligand binds to its target protein is crucial for guiding medicinal chemistry efforts. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as it can provide detailed information about the binding modes and orientations of weakly binding ligands. acs.org
A particularly advanced technique is Adiabatic Fast Passage Nuclear Overhauser Effect Spectroscopy (AFP-NOESY). acs.org This method is used to probe ¹H–¹H NOEs (Nuclear Overhauser Effects), which are changes in the resonance intensity of a nucleus when the magnetization of a nearby nucleus is perturbed. researchgate.netacs.org The magnitude of the NOE is dependent on the distance between the nuclei, making it an excellent tool for determining spatial proximity and thus, the binding mode of a ligand. The AFP-NOESY pulse sequence is based on a conventional NOESY sequence but incorporates an adiabatic fast passage pulse during the mixing time to probe these interactions. acs.org
For derivatives of phenoxybenzaldehyde, AFP-NOESY can be used for pharmacophore mapping. acs.org By selectively inverting the magnetization of specific protons on the ligand and observing the magnetization transfer to other protons, a detailed picture of the ligand's conformation when bound to a target can be constructed. researchgate.netacs.org For instance, in studies involving similar structures, protons on the biphenylic ether fragment and the attached aromatic ring system have been used as sources of magnetization transfer to map their interaction with a biological target like β-catenin. acs.org This approach allows for rational lead design even without a high-resolution 3D structure of the protein-ligand complex. researchgate.net The related compound, 4-fluoro-3-phenoxybenzaldehyde, has been noted as a suitable candidate for such fragment-based screening approaches. researchgate.netacs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds, a characteristic spectrum or "fingerprint" of the molecule is obtained. For this compound, key functional groups produce distinct and identifiable peaks.
The most characteristic feature in the IR spectrum of an aldehyde is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. pg.edu.pl For aromatic aldehydes, this peak typically appears in the region of 1710 to 1685 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to simple aliphatic aldehydes. pg.edu.pl
In the closely related isomer, 4-fluoro-3-phenoxybenzaldehyde, a strong carbonyl stretch is observed at approximately 1700 cm⁻¹. Other similar benzaldehyde (B42025) derivatives also show this peak in the 1675-1680 cm⁻¹ range. mdpi.com The presence of a strong band in this region is a definitive indicator of the aldehyde functional group in the molecule.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |
| Aldehyde C=O | Stretch | ~1700 | |
| Aromatic C=C | Stretch | 1581 - 1605 | mdpi.com |
| Aldehydic C-H | Stretch | 2819 - 2860 | mdpi.com |
The ether linkage in this compound is another key structural feature identifiable by IR spectroscopy. Aryl ethers are characterized by the asymmetric stretching vibration of the C-O-C bond. spectroscopyonline.com This vibration typically gives rise to a strong absorption band between 1300 and 1200 cm⁻¹. spectroscopyonline.com
For the analogous compound 4-fluoro-3-phenoxybenzaldehyde, this aryl ether C-O-C vibration is reported to be strong and located at approximately 1250 cm⁻¹. Similarly, other phenoxybenzaldehyde derivatives exhibit this characteristic C-O-C ether peak around 1236 cm⁻¹. mdpi.com This absorption confirms the presence of the phenoxy group attached to the fluorobenzaldehyde core.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |
| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 | spectroscopyonline.com |
| C-F Bond | Stretch | ~1220 |
Carbonyl Stretching Frequency Analysis (~1700 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hybrid technique is highly effective for separating volatile compounds in a mixture and identifying them. It is widely used to assess the purity of a synthesized compound and to detect and identify trace-level impurities. rsc.org
In the context of synthesizing this compound, GC-MS would be the method of choice to ensure the final product is free from starting materials or by-products, such as residual phenols. The electron ionization (EI) fragmentation patterns generated by the mass spectrometer provide a fingerprint for each separated component, allowing for their unambiguous identification. The technique is sensitive enough to detect impurities at very low concentrations, which is critical for quality control. nih.gov
While conventional mass spectrometry measures nominal (integer) masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the "exact mass" of a molecule, which in turn can be used to determine its elemental composition. bioanalysis-zone.comnih.gov
For this compound (C₁₃H₉FO₂), the exact mass is a unique value calculated from the masses of its most abundant isotopes. HRMS is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com The molecular formula of this compound is C₁₃H₉FO₂. Its isomer, 4-fluoro-3-phenoxybenzaldehyde, has a reported exact mass of 216.05865769 Da. nih.gov The ability of HRMS to provide such precise mass measurements is essential for confirming the identity of newly synthesized compounds and is a standard characterization technique in modern chemical research. tandfonline.comrsc.org
| Compound | Molecular Formula | Property | Value | Source |
| 4-Fluoro-3-phenoxybenzaldehyde | C₁₃H₉FO₂ | Molecular Weight | 216.21 g/mol | nih.gov |
| 4-Fluoro-3-phenoxybenzaldehyde | C₁₃H₉FO₂ | Exact Mass | 216.05865769 Da | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurity Detection.
X-ray Diffraction (XRD) for Single Crystal Structural Determination
X-ray diffraction (XRD) on single crystals is a powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This method has been instrumental in elucidating the structural details of phenoxybenzaldehyde derivatives.
For derivatives of phenoxybenzaldehyde, single-crystal XRD studies reveal crucial information about their molecular conformation. For instance, in 4-(4-methoxyphenoxy)benzaldehyde, a related compound, the dihedral angle between the two benzene (B151609) rings was determined to be 71.52(3)°. researchgate.net The C-O-C angle connecting the two rings is 118.82(8)°. researchgate.net This non-planar conformation is a common feature in diaryl ethers and is influenced by the electronic and steric effects of the substituents on the aromatic rings.
Theoretical calculations, such as those using Density Functional Theory (DFT), often complement experimental XRD data. For example, in a study of (E)-N-(4-Fluoro-3-phenoxybenzylidene)-substituted benzenamines, DFT calculations were used to optimize the geometry and confirm the E-configuration around the imine C=N bond as the more stable form. scholarsresearchlibrary.com Such computational studies provide a deeper understanding of the molecule's preferred conformation in the gaseous phase, which can then be compared to the solid-state structure determined by XRD.
Table 1: Selected Torsion Angles and Bond Angles for Phenoxybenzaldehyde Derivatives
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 4-(4-methoxyphenoxy)benzaldehyde | Dihedral Angle (Benzene Rings) | 71.52(3)° | researchgate.net |
| 4-(4-methoxyphenoxy)benzaldehyde | C-O-C Angle | 118.82(8)° | researchgate.net |
XRD analysis is not limited to intramolecular features; it also provides invaluable information about the intermolecular forces that govern the crystal packing. In the crystal structure of phenoxybenzaldehyde derivatives, various weak intermolecular interactions play a significant role in stabilizing the supramolecular assembly.
C-H...O hydrogen bonds are a common feature. For example, in the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, weak C-H···O hydrogen bonds link the molecules to form supramolecular layers. researchgate.net These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.
Table 2: Intermolecular Interactions in Phenoxybenzaldehyde Derivatives
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 4-(4-methoxyphenoxy)benzaldehyde | C-H···O Hydrogen Bonds | Link molecules into supramolecular layers. | researchgate.net |
| 4-(4-methoxyphenoxy)benzaldehyde | C-H···π Interactions | Link the supramolecular layers together. | researchgate.net |
| General Phenoxybenzaldehyde Derivatives | π–π Interactions | Contribute to the overall crystal packing. | researchgate.netacs.org |
| General Phenoxybenzaldehyde Derivatives | Lone-pair···π Interactions | Play a crucial role in stabilizing the self-assembly. | acs.org |
Elucidation of Molecular Conformation and Torsion Angles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org When a molecule absorbs light in this region of the electromagnetic spectrum, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org
For aromatic compounds like this compound and its derivatives, the most common electronic transitions are π → π* and n → π. The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically intense and occur in molecules with conjugated π systems. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (for example, from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally less intense than π → π* transitions.
In studies of derivatives of 4-fluoro-3-phenoxybenzaldehyde, UV-Vis spectroscopy is used to characterize the electronic properties of the synthesized compounds. For example, in the characterization of metal complexes of a ligand derived from p-phenoxy benzaldehyde, UV-visible spectroscopy was used to study the electronic spectra of the ligand and its complexes. ugm.ac.id The spectra of chalcone (B49325) derivatives containing fluorine and methoxy (B1213986) groups have also been analyzed to confirm their structures. acgpubs.org
Table 3: Typical Electronic Transitions in Aromatic Aldehydes
| Transition | Description | Relative Intensity |
|---|---|---|
| π → π | Electron excitation from a bonding π orbital to an antibonding π orbital. | High |
| n → π | Electron excitation from a non-bonding orbital to an antibonding π orbital. | Low |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the calculated theoretical values based on the compound's proposed molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound.
In the synthesis of various derivatives of phenoxybenzaldehydes, elemental analysis is a standard characterization method. For instance, in the synthesis of new chalcone derivatives from fluorine-substituted benzaldehydes, elemental analysis was used to verify the structures of the final products. acgpubs.org The experimentally found percentages of carbon and hydrogen were in close agreement with the calculated values, confirming the successful synthesis. acgpubs.org Similarly, for metal complexes of ligands derived from p-phenoxy benzaldehyde, elemental analysis was performed to confirm the composition of the ligand and its complexes. ugm.ac.id
Table 4: Example of Elemental Analysis Data for a Fluorine-Containing Chalcone Derivative
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 61.37 | 61.59 | acgpubs.org |
| Hydrogen (H) | 4.29 | 4.27 | acgpubs.org |
Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Phenoxybenzaldehyde
Frontier Molecular Orbital Theory:
HOMO-LUMO Gap and its Correlation with Reactivity and Stability:This subsection would analyze the energy difference between the HOMO and LUMO. A data table would typically list the energies of these orbitals and the calculated energy gap (ΔE). This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Without access to published studies containing this specific information for 4-Fluoro-2-phenoxybenzaldehyde, an article that meets the required standards of detail and scientific accuracy cannot be produced.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-describing features of a molecule with its biological activity or physicochemical properties, respectively. nih.gov These models are fundamental in medicinal chemistry and environmental science for predicting the behavior of new or untested compounds, thereby reducing the need for extensive experimental testing. nih.govjmaterenvironsci.com
The development of a QSAR/QSPR model involves several key steps: compiling a dataset of compounds with known activities or properties, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model that links the descriptors to the activity/property, and rigorously validating the model's predictive power. nih.govjmaterenvironsci.com For aromatic aldehydes like this compound, QSAR models have been used to predict toxicities against various organisms. jmaterenvironsci.comresearchgate.net
The foundation of any QSAR/QSPR model is the set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. github.io These descriptors can be calculated from the molecular graph or through quantum chemical computations. github.iouu.nl They are broadly categorized into several classes:
Electronic Descriptors: These quantify aspects of the electronic structure, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for describing electrostatic interactions and reactivity.
Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise information about the molecule's electronic properties, including total energy, ionization potential, and electron affinity. jmaterenvironsci.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment (e.g., a solvent or a protein binding site). researchgate.netunibo.it
Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict various spectroscopic parameters with a high degree of accuracy. scholarsresearchlibrary.com By calculating the optimized molecular geometry and the corresponding vibrational frequencies and electronic properties, it is possible to simulate spectra that can be compared with experimental results for structure verification.
For this compound, DFT calculations using basis sets like 6-311G(d,p) can predict:
Infrared (IR) Spectra: Theoretical vibrational frequencies corresponding to specific bond stretches, bends, and torsions can be calculated. scholarsresearchlibrary.com For instance, the characteristic C=O stretching frequency of the aldehyde group and the C-F and C-O-C ether stretches can be predicted and compared with experimental FTIR data. scholarsresearchlibrary.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.com These theoretical shifts help in the assignment of complex experimental NMR spectra.
The table below illustrates the type of data that can be generated through such computational predictions.
Table 1: Predicted Spectroscopic Data for this compound Note: This table is illustrative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations.
| Parameter | Predicted Value | Associated Functional Group |
|---|---|---|
| IR Frequency (cm⁻¹) | ~1705 | Aldehyde (C=O stretch) |
| ~1255 | Aryl Ether (C-O-C stretch) | |
| ~1225 | Fluoroaromatic (C-F stretch) | |
| ¹H NMR Shift (ppm) | ~9.9-10.1 | Aldehyde (-CHO) |
| ~7.0-7.9 | Aromatic Protons | |
| ¹³C NMR Shift (ppm) | ~190-192 | Aldehyde Carbonyl (C=O) |
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. scholarsresearchlibrary.com Computational methods are instrumental in the rational design of molecules with significant NLO properties.
The NLO response of a molecule is primarily determined by its dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀). mdpi.com These parameters can be calculated using DFT methods, often with the B3LYP functional. scholarsresearchlibrary.com Studies on Schiff bases derived from substituted phenoxybenzaldehydes have shown that the NLO properties can be tuned by introducing electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer—a key mechanism for a large NLO response. scholarsresearchlibrary.com
For this compound, theoretical calculations would involve optimizing the geometry and then computing the electric dipole moment and hyperpolarizability tensors. The presence of the electron-withdrawing fluorine atom and the π-conjugated system suggests that it could serve as a scaffold for designing more complex NLO materials. The calculated values are often compared to those of a standard reference material like urea (B33335) to assess their potential. mdpi.com
Table 2: Illustrative Calculated NLO Properties Note: These values are for illustrative purposes, based on calculations for similar molecular structures. scholarsresearchlibrary.com
| Compound | Dipole Moment (µ) [Debye] | Mean Polarizability (α) [x10⁻²³ esu] | First Hyperpolarizability (β₀) [x10⁻³⁰ esu] |
|---|---|---|---|
| Urea (Reference) | 1.37 | ~0.39 | ~0.37 |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Derivative with Donor Group | Calculated Value | Calculated Value | Calculated Value |
Advanced Applications in Organic Synthesis and Material Science
Building Block in Complex Organic Molecule Synthesis
4-Fluoro-2-phenoxybenzaldehyde is a versatile bifunctional molecule, incorporating both an aldehyde and a fluorinated diphenyl ether structure. This unique combination of reactive sites makes it a valuable starting material and intermediate in the synthesis of a wide array of complex organic molecules with significant applications in agrochemicals and pharmaceuticals.
Precursor to Agrochemical Intermediates (e.g., Pyrethroid Insecticides) in Synthetic Pathways
The structural framework of this compound is a key component in the synthesis of several modern pyrethroid insecticides. These synthetic insecticides are valued for their high efficacy against a broad spectrum of pests and generally low toxicity to mammals. The presence of the 4-fluoro-3-phenoxy moiety is crucial for the biological activity of these compounds.
This compound serves as an important intermediate for producing potent pyrethroids such as cyfluthrin (B156107) and its derivatives. valuates.comepa.gov The synthetic pathway often involves the conversion of the aldehyde group into a cyanohydrin, which is then esterified with a suitable cyclopropanecarboxylic acid derivative to yield the final insecticidal molecule. For instance, the reaction of 4-fluoro-3-phenoxybenzaldehyde (B1330021) with sodium cyanide generates the corresponding cyanohydrin, a direct precursor to insecticides like cyfluthrin and flumethrin. The fluorine atom in the structure is known to enhance insecticidal activity.
The synthesis can also proceed through the preparation of 4-fluoro-3-phenoxybenzyl alcohol, the corresponding alcohol, which is then used in the esterification step. epa.gov Various synthetic strategies have been developed to produce 4-fluoro-3-phenoxybenzaldehyde efficiently for these applications, highlighting its industrial importance. justia.comgoogle.com One method involves the reaction of 4-bromo-1-fluoro-2-phenoxybenzene (B8764430) to form the aldehyde. google.com
Intermediate in Pharmaceutical Scaffold Construction and Analogue Synthesis (e.g., anti-inflammatory and analgesic compounds, benzimidazoles)
In medicinal chemistry, this compound is a pivotal intermediate for constructing various pharmaceutical scaffolds, particularly for compounds with anti-inflammatory and analgesic properties. nbinno.comchemimpex.comnbinno.com Its structure allows for targeted modifications to create analogues with enhanced therapeutic efficacy. The fluorinated phenoxybenzaldehyde core can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.
The compound is also instrumental in the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antileukemic and antitubercular effects. nih.gov For example, 4-phenoxybenzaldehyde (B127426) serves as a precursor for benzimidazole derivatives that have shown antileukemic activity against the HL-60 cell line. While this example uses the non-fluorinated analogue, the synthetic principles are applicable, and the introduction of a fluorine atom, as present in this compound, is a common strategy in medicinal chemistry to improve drug-like properties. The synthesis of novel fluoro-benzimidazole derivatives often involves multistep reactions where a substituted benzaldehyde (B42025) is a key starting material. nih.govinstras.com
Synthesis of Spirodiketopiperazine and Benzoxazole Frameworks
The aldehyde functionality of this compound makes it a useful reagent for constructing complex heterocyclic systems like spirodiketopiperazines and benzoxazoles. While specific literature citing the 4-fluoro-2-phenoxy isomer is sparse, the closely related 4-phenoxybenzaldehyde is well-documented in these syntheses. cymitquimica.com These reactions typically leverage the aldehyde group for condensation or cyclization reactions.
Spirodiketopiperazines are a class of compounds with interesting biological activities, and their synthesis often involves the use of aldehydes as one of the key building blocks. Similarly, benzoxazoles, which are present in many pharmacologically active molecules, can be synthesized through the condensation of an o-aminophenol with an aldehyde. chemicalbook.comnih.gov The reactivity of the aldehyde in this compound allows it to participate in such cyclization reactions, leading to the formation of these important heterocyclic frameworks.
Synthesis of Beta-Lactam Bioactive Compounds
Beta-lactams (β-lactams) are a cornerstone of antibiotic therapy, and the synthesis of novel β-lactam derivatives is a continuous effort to combat antibiotic resistance. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming the β-lactam ring. Imines are typically formed by the condensation of an aldehyde with a primary amine.
This compound can serve as the aldehyde component in the formation of imines, which are then reacted with appropriate ketenes to produce substituted β-lactams. walshmedicalmedia.com This introduces the 4-fluoro-3-phenoxyphenyl group onto the β-lactam ring, a substituent that can modulate the biological activity and spectrum of the resulting antibiotic. The synthesis of these compounds is of great interest due to their potential as new therapeutic agents. union.eduresearchgate.netnih.gov
Material Science Applications
The reactivity and structural features of this compound also lend themselves to applications in material science, particularly in the creation of high-performance polymers.
Monomer for Specialty Polymer Synthesis (e.g., Polyazomethines, Poly(Schiff base)s)
This compound, or its derivatives, can be used as a monomer in the synthesis of specialty polymers like polyazomethines, also known as poly(Schiff base)s. mdpi.comnih.gov These polymers are part of the broader class of conjugated organic polymers, which are investigated for their electronic, optoelectronic, and thermal properties. mdpi.com
Polyazomethines are synthesized through the polycondensation reaction between a dialdehyde (B1249045) and a diamine. The imine (-CH=N-) linkages formed are isoelectronic with the vinylene (-CH=CH-) bonds found in many conducting polymers, creating a conjugated backbone. mdpi.com Research has shown that bis-aldehyde monomers containing phenoxy linkages can be synthesized from 4-fluorobenzaldehyde (B137897) and subsequently polymerized with various diamines to yield polyazomethines. mdpi.comdntb.gov.uaresearchgate.netsigmaaldrich.cn
The resulting polymers often exhibit excellent thermal stability and interesting optical and electrical properties, with conductivities in the semiconductor range. mdpi.com The incorporation of the fluoro and phenoxy groups from the monomer can enhance properties such as solubility, thermal resistance, and processability, making these materials potentially suitable for applications in electronics and optoelectronics. nbinno.comchemimpex.com
Interactive Data Table: Synthesis of Polyazomethines from Benzaldehyde Derivatives
The following table summarizes data from the synthesis of poly(Schiff base)s where aromatic aldehydes are key monomers. This illustrates the general process in which this compound would be utilized.
| Monomer 1 (Aldehyde) | Monomer 2 (Amine) | Polymer Type | Reported Yield (%) | Key Finding |
| 4-(4′-Formyl-phenoxy)benzaldehyde | p-Phenylenediamine | Poly(azomethine) | 90% (monomer) | Resulting polymers showed electrical conductivities in the range of 4.0 × 10⁻⁵ to 6.4 × 10⁻⁵ S/cm. mdpi.comnih.gov |
| Terephthalaldehyde | p-Phenylenediamine | Poly(Schiff base) | 75% | Complete conversion of the aldehyde was confirmed by elemental analysis. bibliotekanauki.pl |
| Salicylaldehyde Derivatives | Diamines with Sulfonic Groups | Poly(azomethine) | 80-85% | Compounds showed high thermal stability, with initial decomposition temperatures up to 347 °C. dergipark.org.tr |
Development of Conjugated Polymers with Tunable Electrical and Optical Properties
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are renowned for their unique electronic and optical properties. The synthesis of these materials often involves the polymerization of monomer units that can be tailored to fine-tune the final properties of the polymer. Methods such as transition metal-catalyzed cross-coupling reactions are commonly employed for this purpose.
While direct research detailing the use of this compound in the synthesis of conjugated polymers is not extensively documented, its structure suggests potential as a monomer. The aldehyde functionality allows for participation in various polycondensation reactions. The incorporation of the fluoro-phenoxy group could impart specific solubility characteristics and influence the polymer's electronic properties through inductive and resonance effects. The development of donor-acceptor (D-A) conjugated copolymers is a key strategy for creating high-efficiency materials with tunable energy levels and band gaps for applications in organic electronics.
Precursor for Novel Phenolic Resins with Enhanced Thermal Stability
Phenolic resins, such as novolacs and resoles, are synthetic polymers known for their high thermal stability, chemical resistance, and flame-retardant properties. These resins are traditionally formed from the reaction of phenol (B47542) with formaldehyde (B43269). Innovations in this field involve substituting the traditional monomers to enhance specific properties. For instance, using monomers with higher aromatic content or incorporating stable ether linkages can increase the thermal stability of the resulting resin.
The use of 4-(4-formylphenoxy)benzaldehyde (B1280466) as a raw material for preparing novel phenolic resins with excellent insulating properties, heat resistance, and processability has been reported. Although the direct application of this compound as a precursor for phenolic resins is not widely published, its structural features make it a candidate for creating resins with modified properties. The diaryl ether structure is associated with enhanced thermal stability. The fluorine atom could further modify the resin's properties, potentially increasing its chemical resistance and altering its dielectric characteristics. The aldehyde group provides the necessary functionality for the condensation polymerization reaction with phenolic compounds to form a cross-linked network.
Role in Fragment-Based Lead Design (FBLD) Methodologies in Chemical Biology
Fragment-Based Lead Design (FBLD) is a drug discovery paradigm that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds.
Use as a Chemical Fragment for Ligand Merging and Extension Strategies
In FBLD, once fragments that bind to a target are identified, they can be elaborated using strategies like fragment merging or extension. Ligand extension involves adding new chemical moieties to a core fragment to pick up additional interactions with the target protein, thereby increasing affinity.
While studies specifically documenting this compound in this context are scarce, research on its isomer, 4-fluoro-3-phenoxybenzaldehyde , provides a clear example of this principle. This isomer has been used as an aldehyde analogue of 2-phenoxybenzoate to explore fragment extension. In studies targeting β-catenin, the phenoxybenzaldehyde fragment was combined with an aromatic amine. The resulting imine-linked compound, formed by merging the two fragments, showed a significantly higher binding affinity compared to the individual fragments alone, demonstrating a successful ligand extension strategy. This highlights the utility of the phenoxybenzaldehyde scaffold as a core fragment for chemical elaboration.
Application in Dynamic Constitutional Combinatorial Libraries for Chemical Optimization
Dynamic constitutional combinatorial chemistry is a powerful method used for the identification of the best-fitting ligand from a library of building blocks that are in a dynamic equilibrium. This approach has been applied in FBLD for ligand optimization.
Again, the utility of this class of compounds is demonstrated by the isomer 4-fluoro-3-phenoxybenzaldehyde . It has been used to create a dynamic combinatorial library through reversible imine bond formation with various aromatic amines. In the presence of a target protein like β-catenin, the equilibrium shifts to favor the formation and amplification of the best-binding ligand-protein complex. By using NMR techniques to monitor the components of the library, researchers can identify the combination of fragments that results in the highest binding affinity. This approach, exemplified by the isomer, showcases the potential of fluorophenoxybenzaldehydes in streamlined chemical optimization processes.
Standard in Analytical Methods for Instrument Calibration and Result Validation
While some chemicals serve as standards to calibrate instruments, this compound is more significant in analytical chemistry as an analyte —a substance of interest that is detected and quantified. Its primary relevance is as a metabolite of the pyrethroid insecticide cyfluthrin.
Following exposure to cyfluthrin, the parent compound is metabolized in plants and animals, breaking down into several smaller molecules, including this compound. Consequently, its detection is crucial for environmental monitoring and toxicological assessment. Analytical methods, therefore, are developed and validated for the specific purpose of identifying and measuring this compound in various matrices like soil, water, and biological tissues.
For example, regulatory agencies require analytical methods that can determine residues of concern from pesticide use. For cyfluthrin, this includes this compound (FPBald), as well as its corresponding acid (FPBacid) and alcohol (FPBalc). These methods often involve an oxidation step to convert all related metabolites to a single acid form for quantification, and a hydrolysis step to release any conjugated metabolites. The compound's presence serves as a biomarker, indicating exposure to the parent insecticide.
Application in Coordination Chemistry
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The aldehyde functionality of this compound makes it a valuable precursor for synthesizing Schiff base ligands.
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde. The resulting compound contains an imine (C=N) group, where the nitrogen atom can act as a donor to coordinate with metal ions. Research on the closely related 4-phenoxybenzaldehyde shows its reaction with amino-triazole derivatives to form Schiff bases that act as bidentate ligands. These ligands coordinate with metal ions like Cu(II), Ni(II), and Co(II) through the azomethine nitrogen and a thiol group from the triazole ring, forming stable octahedral complexes.
Given this established reactivity, this compound is expected to react similarly with primary amines to yield a variety of Schiff base ligands. The presence of the ether oxygen and the fluorine atom on the phenoxy ring could also influence the electronic properties and coordination behavior of the resulting metal complexes, potentially leading to novel catalysts, materials with interesting magnetic or optical properties, or antimicrobial agents.
Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Phenoxybenzaldehydes
Development of Environmentally Benign Synthetic Protocols
The traditional method for synthesizing diaryl ethers, the core structure of phenoxybenzaldehydes, is the Ullmann condensation. This reaction typically requires stoichiometric amounts of copper, high temperatures (often over 210°C), and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene, which pose significant environmental and safety concerns. wikipedia.org Modern synthetic strategies aim to overcome these limitations by developing more benign protocols.
One significant advancement is the development of metal-free cascade reactions for the preparation of diaryl ethers. su.se Researchers have presented a sustainable, energy-efficient method that utilizes diaryliodonium salts, which are considered to have low toxicity and are prepared from common starting materials. su.se This approach avoids the use of toxic or rare metal catalysts and complex ligands, reduces the number of synthetic steps, and generates less waste, aligning with several key principles of green chemistry. su.se
Another important strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net This method can be more environmentally convenient than transition-metal-mediated processes as it often proceeds under milder conditions. researchgate.net The SNAr approach is particularly effective for aryl halides activated by electron-withdrawing groups, making it a viable pathway for producing fluorinated phenoxybenzaldehydes. researchgate.netresearchgate.net
| Synthesis Method | Typical Conditions | Green Chemistry Advantages |
| Traditional Ullmann Condensation | Stoichiometric copper, >200°C, polar solvents (DMF, NMP) wikipedia.org | None; high energy, hazardous solvents, metal waste. |
| Metal-Free Cascade Reaction | Diaryliodonium salts, streamlined steps su.se | Avoids toxic/rare metals, energy-efficient, low waste. su.se |
| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halides, base (e.g., KF/Alumina) researchgate.netresearchgate.net | Milder conditions, can be solvent-free, avoids heavy metal catalysts. researchgate.netresearchgate.net |
Utilization of Biocatalysts for Improved Selectivity and Sustainability
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a powerful tool for sustainable synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous environments, offering high stereo-, regio-, and chemoselectivity that is often difficult to achieve with conventional chemical catalysts. nih.govuva.nl
For the synthesis of compounds like 4-fluoro-2-phenoxybenzaldehyde, biocatalysts can be applied in several ways. Aldehyde dehydrogenase enzymes, for instance, have been successfully used for the highly selective oxidation of a wide range of aldehydes to their corresponding carboxylic acids with perfect chemoselectivity, leaving other oxidizable groups in the molecule untouched. uva.nl This approach is particularly attractive for complex molecules. Furthermore, the use of whole-cell biocatalysts is often preferred for industrial applications as it eliminates the need for costly enzyme purification and facilitates the regeneration of essential cofactors. uva.nld-nb.info
Reduction of Hazardous Solvents and Reagents
A central goal of green chemistry is to minimize or eliminate the use of hazardous materials. pandawainstitute.com In the context of fluorinated phenoxybenzaldehyde synthesis, this involves replacing toxic solvents and harsh reagents.
Solvent Reduction: A significant improvement over traditional methods that use high-boiling aprotic solvents like DMF is the development of solvent-free reaction conditions. researchgate.netnih.gov Researchers have demonstrated the efficient synthesis of diaryl ethers by reacting phenols and aryl halides using a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Alumina) without any solvent. researchgate.netnih.gov This approach not only reduces environmental impact but also simplifies product isolation, often requiring only simple filtration. researchgate.net In other cases, water has been employed as a green solvent for the synthesis of related structures, further enhancing the environmental profile of the process. sci-hub.sebeilstein-journals.org
Reagent Substitution: Traditional fluorination methods often rely on hazardous reagents like hydrogen fluoride or require harsh conditions. cas.cn Modern approaches focus on safer fluorinating agents and milder reaction conditions. cas.cnuva.nl Similarly, the move away from stoichiometric copper in Ullmann-type reactions to catalytic systems or metal-free alternatives drastically reduces toxic metal waste. su.seresearchgate.net For instance, using recyclable copper fluorapatite (B74983) (CuFAP) catalysts has been shown to be an environmentally benign option for other aldehyde transformations. scirp.org
Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted Reactions)
Improving energy efficiency is a cornerstone of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for reducing energy consumption and accelerating chemical reactions. nih.gov By applying microwave irradiation, reaction times for the synthesis of diaryl ethers can be dramatically reduced from many hours to just a few minutes. nih.govresearcher.life
For example, a series of diaryl ethers were synthesized in high yields (83–96%) under solvent-free conditions using a KF/Al₂O₃ solid support with microwave irradiation. nih.gov The reactions were completed in a short time, and the workup procedure was simple. nih.gov This contrasts sharply with traditional Ullmann couplings, which require prolonged heating at very high temperatures. wikipedia.orgnih.gov
Further advancements include the translation of optimized microwave-assisted protocols to continuous-flow reactors. beilstein-journals.org Flow chemistry allows for precise control over reaction parameters like temperature and time, leading to higher yields and purity. It also offers a safer and more scalable method for production compared to batch microwave reactors, making it a highly efficient and modern approach for synthesizing diaryl ether subunits. beilstein-journals.org
| Method | Reaction Time | Energy Input | Scalability |
| Conventional Heating | Hours to days researcher.life | High and prolonged | Limited by vessel size |
| Microwave-Assisted Synthesis (MAOS) | Minutes nih.gov | Lower; rapid heating | Batch size limitations beilstein-journals.org |
| Continuous-Flow Reactor | Seconds to minutes beilstein-journals.org | Efficient; excellent heat transfer | Highly scalable beilstein-journals.org |
Design of Bio-Based Aldehyde Precursors as Formaldehyde (B43269) Surrogates in Resin Synthesis
While this compound has its specific applications, the broader class of aldehydes is critical in industrial chemistry, particularly in the production of phenolic resins. Formaldehyde is a key component in these resins, but its use is of great concern due to its carcinogenicity. researchgate.netmdpi.com This has driven research into designing safer, bio-based aldehyde precursors as formaldehyde surrogates. researchgate.net
Lignin, a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic compounds. mdpi.com Lignin-derived aldehydes, such as vanillin (B372448) and 4-hydroxybenzaldehyde, have been successfully functionalized to create reactive precursors for the synthesis of resol-type phenolic resins without formaldehyde. researchgate.netfrontiersin.org Other promising bio-based alternatives to formaldehyde include hydroxymethylfurfural (HMF), furfural, and glyoxal, which can be derived from carbohydrates and other biomass sources. mdpi.comfrontiersin.org The use of these renewable precursors not only avoids the toxicity of formaldehyde but also contributes to a more sustainable chemical industry by reducing reliance on petroleum-based feedstocks. mdpi.combiorizon.eu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-phenoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts acylation or Ullmann coupling can be employed to introduce the phenoxy group onto fluorinated benzaldehyde derivatives. For example, coupling 4-fluoro-2-hydroxybenzaldehyde with a halogenated aromatic compound in the presence of Cu catalysts under reflux conditions (e.g., DMF, 120°C) .
- Optimization : Vary solvents (DMF vs. THF), catalysts (CuI vs. Pd), and reaction times to assess yield. Monitor purity via HPLC (as in ) or GC-MS.
- Data Consideration : Purity (>95%) and byproduct formation (e.g., di-substituted derivatives) should be quantified using chromatographic methods .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodology :
- NMR : The aldehyde proton (δ ~10 ppm in H NMR) and fluorine coupling patterns (e.g., F NMR δ -110 to -120 ppm) differentiate positional isomers. Compare with 4-Fluorobenzaldehyde (InChI Key: UOQXIWFBQSVDPP) .
- FT-IR : Aldehyde C=O stretch (~1700 cm) and aromatic C-F vibrations (~1200 cm) confirm functional groups .
- Reference Data : Use computational tools (e.g., Open Babel) to predict and validate spectral profiles .
Q. What are the stability considerations for this compound under storage?
- Methodology :
- Assess degradation via accelerated stability studies (40°C/75% RH for 6 months). Monitor aldehyde oxidation to carboxylic acids using TLC or LC-MS .
- Sublimation tendencies (observed in analogs like 4-Hydroxybenzaldehyde) require storage at controlled temperatures (-20°C in sealed vials) .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density and Fukui indices. Compare with non-fluorinated analogs (e.g., 2-phenoxybenzaldehyde) to quantify the fluorine effect on electrophilicity .
- Experimental Validation : Measure reaction kinetics in nucleophilic additions (e.g., Grignard reactions) to correlate computational predictions with observed reactivity .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzaldehyde derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from multiple sources (e.g., ’s purity data for 4-Chloro-2-fluorobenzaldehyde vs. 4-Fluoro-3-phenoxy analogs) to identify outliers.
- Controlled Replication : Standardize reaction parameters (solvent purity, catalyst batch) to isolate variables causing discrepancies .
- Case Study : Discrepancies in mp ranges (e.g., 58–60°C vs. 46–49°C for chloro-fluoro analogs in ) may arise from polymorphic forms or impurities.
Q. How can this compound be utilized in designing enzyme inhibitors or bioactive molecules?
- Methodology :
- Structure-Activity Relationship (SAR) : Use the aldehyde group for Schiff base formation with lysine residues in target enzymes. Fluorine enhances binding via hydrophobic interactions and electron-withdrawing effects .
- In Silico Screening : Dock the compound into protein active sites (e.g., using AutoDock Vina) and compare with known inhibitors (e.g., benzamide derivatives in ).
Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) in asymmetric aldol reactions. Optimize enantioselectivity using polarimetric analysis .
- Process Chemistry : Transition from batch to flow reactors to improve heat/mass transfer and reduce side reactions (e.g., over-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
